10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenyl-9,10-dihydroacridine (purified by sublimation)
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Overview
Description
This compound is a highly complex chemical compound with unique properties. It has diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The molecule is characterized by its unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes and substituted higher diamondoids like this compound is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Molecular Structure Analysis
The molecular formula of this compound is C54H50N4. It is a member of the larger family of diamondoids, these caged hydrocarbons are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .Chemical Reactions Analysis
The compound is involved in a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . These reactions provide a variety of products incorporating diverse functional groups such as alkenes, alkynes, arenes, carbonyl groups, etc .Physical and Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It has a molecular weight of 755.022. The compound appears as a white to light yellow to green powder to crystal .Scientific Research Applications
Nucleic Acid Binding Agents
Triazine derivatives, similar in structure to the specified compound, have been synthesized for their strong binding to DNA model sequences and inhibition of topoisomerase II, indicating potential research applications in understanding and influencing DNA interactions (Spychała et al., 1994).
Organic Light-Emitting Diodes (OLEDs)
Triazine-based molecules have been utilized in the development of OLEDs, with applications as host materials for blue phosphorescent emitters and in creating devices with high electron mobility layers. This suggests that similar compounds could be researched for their electroluminescence properties and potential in improving OLED performance (Matsushima et al., 2010), (Ngo et al., 2019).
Photophysical Properties and Applications
Triazine derivatives exhibit aggregation-induced emission (AIE) effects and reversible piezofluorochromic behavior, highlighting their potential in scientific research focused on developing novel materials for sensing, imaging, and light-emitting devices (Liu et al., 2018).
Aromatic Polyamides
Research into aromatic polyamides incorporating phenyl-1,3,5-triazine moieties indicates potential applications in creating materials with high thermal stability and solubility, relevant for advanced materials science applications, such as high-performance polymers and films (Yu et al., 2012).
Exciplex Formation for OLEDs
Novel triazine derivatives have been explored for their deep LUMO energy levels as electron-accepting components in exciplex formation, indicating potential in the development of efficient OLEDs with a broader range of emission colors and improved device performance (Guo et al., 2021).
Future Directions
The compound’s unique properties and potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry, suggest that it could be a subject of future research. Its role in the synthesis of substituted adamantanes and higher diamondoids also indicates its potential for further exploration .
Properties
IUPAC Name |
10-[4-[4,6-bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenylacridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H52N4/c1-3-11-42(12-4-1)54(43-13-5-2-6-14-43)45-15-7-9-17-47(45)58(48-18-10-8-16-46(48)54)44-21-19-41(20-22-44)49-55-50(52-29-35-23-36(30-52)25-37(24-35)31-52)57-51(56-49)53-32-38-26-39(33-53)28-40(27-38)34-53/h1-22,35-40H,23-34H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNYODYYYWKCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NC(=N4)C5=CC=C(C=C5)N6C7=CC=CC=C7C(C8=CC=CC=C86)(C9=CC=CC=C9)C1=CC=CC=C1)C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H52N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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